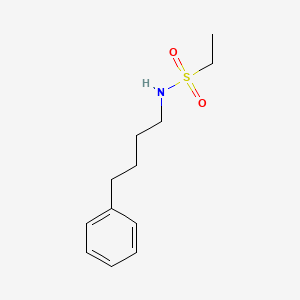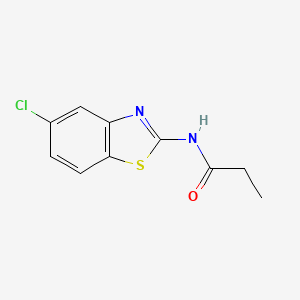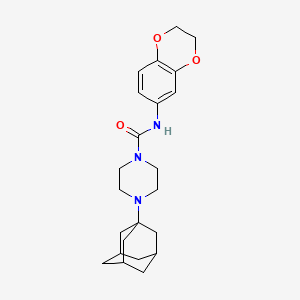
N-(3,5-dichlorophenyl)-N'-2-pyrazinylthiourea
説明
DCPTU is a white to off-white powder that is soluble in organic solvents and slightly soluble in water. It was first synthesized in 1956 by W. R. Hanson and W. K. Wilson, and since then, it has been used in various scientific research studies. DCPTU is a thiourea derivative that exhibits a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.
科学的研究の応用
DCPTU has been extensively used in scientific research due to its unique properties and potential applications. It has been shown to exhibit antiviral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. DCPTU has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DCPTU has been studied for its antitumor activity, and it has been found to inhibit the growth of various cancer cell lines.
作用機序
The mechanism of action of DCPTU is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of the immune system. DCPTU has been shown to inhibit the activity of the viral protease enzyme, which is essential for viral replication. It has also been found to modulate the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
DCPTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCPTU has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. Additionally, DCPTU has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
DCPTU has several advantages for lab experiments, including its high solubility in organic solvents and its ability to penetrate cell membranes. However, DCPTU has some limitations, including its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of DCPTU. One potential direction is the development of DCPTU derivatives with improved properties, such as increased water solubility and decreased toxicity. Another potential direction is the study of DCPTU in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of DCPTU and its potential applications in the treatment of various diseases.
In conclusion, DCPTU is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. The synthesis of DCPTU involves the reaction of 3,5-dichloroaniline with pyrazine-2-carbonyl chloride in the presence of potassium carbonate and DMF as a solvent. DCPTU has been found to exhibit antiviral, anti-inflammatory, and antitumor properties, and its mechanism of action involves the inhibition of viral replication and the modulation of the immune system. DCPTU has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of DCPTU, including the development of DCPTU derivatives with improved properties and the study of DCPTU in combination with other therapeutic agents.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-pyrazin-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4S/c12-7-3-8(13)5-9(4-7)16-11(18)17-10-6-14-1-2-15-10/h1-6H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFEMKKVJQWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide](/img/structure/B4695220.png)
![6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile](/img/structure/B4695231.png)
![3-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4695243.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4695246.png)
![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4695261.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]acrylonitrile](/img/structure/B4695264.png)
![N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide](/img/structure/B4695274.png)

![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4695296.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4695310.png)

![1-[(3,4-dichlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4695324.png)
